![molecular formula C21H24ClF2NO B1663677 3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride CAS No. 202646-03-5](/img/structure/B1663677.png)

3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

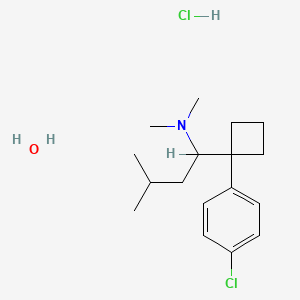

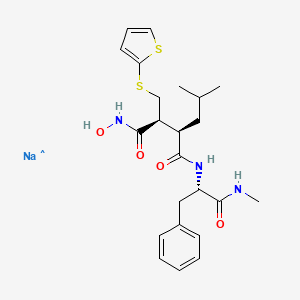

Die Synthese von AHN 1-055 (Hydrochlorid) beinhaltet die Reaktion von Tropanderivaten mit 4-Fluorphenylgruppen. Der Prozess umfasst typischerweise die folgenden Schritte:

Bildung des Tropankern: Der Tropankern wird durch eine Reihe von Cyclisierungsreaktionen synthetisiert.

Einführung von 4-Fluorphenylgruppen: Die 4-Fluorphenylgruppen werden durch nucleophile Substitutionsreaktionen eingeführt.

Hydrochloridbildung: Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes durch Reaktion der Verbindung mit Salzsäure.

Industrielle Produktionsmethoden

Die industrielle Produktion von AHN 1-055 (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AHN 1-055 (Hydrochlorid) unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen umwandeln.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

AHN 1-055 (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

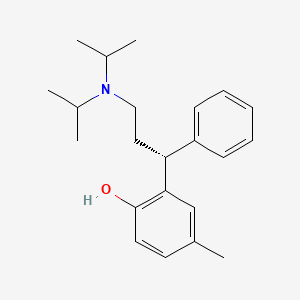

Chemie: Wird als Modellverbindung bei der Untersuchung von Dopamintransporter-Interaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Dopaminaufnahme in neuronalen Zellen.

Medizin: Als potenzielles Therapeutikum für neurologische Erkrankungen wie Parkinson-Krankheit und Kokainsucht erforscht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Dopamintransporter abzielen

Wirkmechanismus

AHN 1-055 (Hydrochlorid) entfaltet seine Wirkung durch Hemmung der Dopaminaufnahme. Es bindet mit hoher Affinität an den Dopamintransporter und verhindert so die Wiederaufnahme von Dopamin in präsynaptische Neuronen. Dies führt zu einem Anstieg der extrazellulären Dopaminspiegel und verstärkt die dopaminerge Signalübertragung. Die beteiligten molekularen Ziele umfassen den Dopamintransporter und die zugehörigen neuronalen Pfade .

Wirkmechanismus

AHN 1-055 (hydrochloride) exerts its effects by inhibiting the uptake of dopamine. It binds with high affinity to the dopamine transporter, preventing dopamine from being reabsorbed into presynaptic neurons. This leads to an increase in extracellular dopamine levels, enhancing dopaminergic signaling. The molecular targets involved include the dopamine transporter and associated neuronal pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

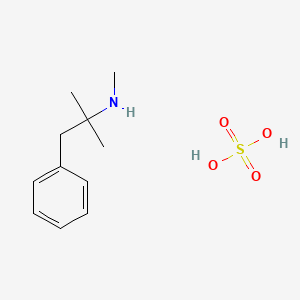

Benztropin: Ein weiterer Dopaminaufnahmehemmer mit ähnlichen Bindungseigenschaften.

Kokain: Bekannt für seine starke Hemmung der Dopaminaufnahme, jedoch mit höherem Missbrauchspotenzial.

Methylphenidat: Wird bei der Behandlung von Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung eingesetzt, hemmt ebenfalls die Dopaminaufnahme

Einzigartigkeit

AHN 1-055 (Hydrochlorid) ist aufgrund seiner hohen Affinität zum Dopamintransporter und seiner potenziellen therapeutischen Anwendungen mit geringerem Missbrauchspotenzial im Vergleich zu Verbindungen wie Kokain einzigartig. Seine spezifischen Bindungseigenschaften und sein pharmakokinetisches Profil machen es zu einer wertvollen Verbindung für die Forschung und potenziellen therapeutischen Einsatz .

Eigenschaften

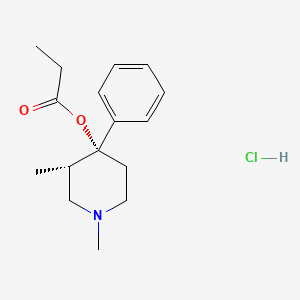

CAS-Nummer |

202646-03-5 |

|---|---|

Molekularformel |

C21H24ClF2NO |

Molekulargewicht |

379.9 g/mol |

IUPAC-Name |

(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride |

InChI |

InChI=1S/C21H23F2NO.ClH/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15;/h2-9,18-21H,10-13H2,1H3;1H/t18-,19+,20?; |

InChI-Schlüssel |

YOORVSGDAHWVMC-IIPFOPBBSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

Isomerische SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

Kanonische SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)